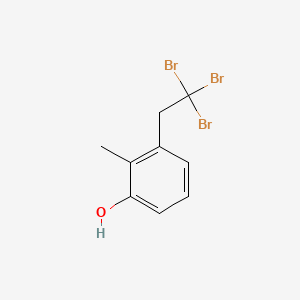
Phenol, tribromoethylmethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, tribromoethylmethyl- is a brominated derivative of phenol, characterized by the presence of three bromine atoms and an ethylmethyl group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, tribromoethylmethyl- typically involves the bromination of phenol. The reaction is carried out by treating phenol with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination of the phenol ring.
Industrial Production Methods
On an industrial scale, the production of Phenol, tribromoethylmethyl- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and advanced separation techniques ensures the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, tribromoethylmethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various brominated phenols, quinones, and substituted phenols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, tribromoethylmethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antiseptic or disinfectant.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, tribromoethylmethyl- involves its interaction with biological molecules, leading to the disruption of cellular processes. The bromine atoms enhance the compound’s reactivity, allowing it to interact with proteins, nucleic acids, and other cellular components. This interaction can result in the inhibition of microbial growth and other biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound, known for its antiseptic properties.
Tribromophenol: A brominated derivative with similar chemical properties.
Ethylmethylphenol: A derivative with different substituents on the phenol ring.
Uniqueness
Phenol, tribromoethylmethyl- is unique due to the combination of bromine atoms and the ethylmethyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
104155-15-9 |
|---|---|
Molekularformel |
C9H9Br3O |
Molekulargewicht |
372.88 g/mol |
IUPAC-Name |
2-methyl-3-(2,2,2-tribromoethyl)phenol |
InChI |
InChI=1S/C9H9Br3O/c1-6-7(5-9(10,11)12)3-2-4-8(6)13/h2-4,13H,5H2,1H3 |
InChI-Schlüssel |
GZCHIDYRCDLLQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1O)CC(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


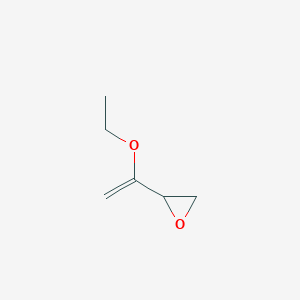
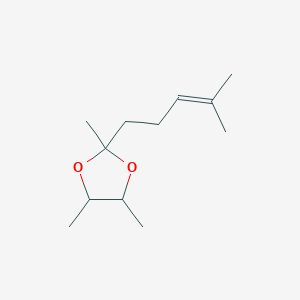

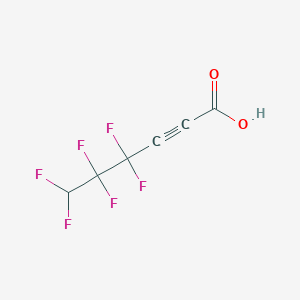
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)
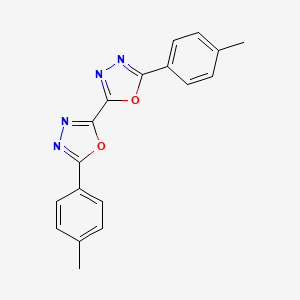

![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
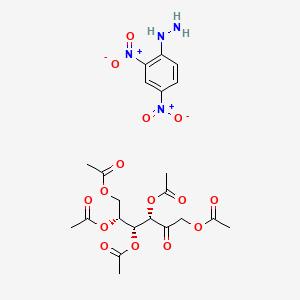
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
